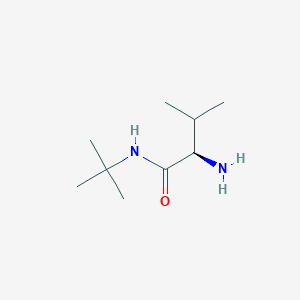

(R)-2-amino-N-tert-butyl-3-methylbutanamide

Vue d'ensemble

Description

®-2-amino-N-tert-butyl-3-methylbutanamide is a chiral amide compound with potential applications in various fields of chemistry and biology. Its structure consists of an amino group, a tert-butyl group, and a methyl group attached to a butanamide backbone. The compound’s chirality arises from the presence of a stereocenter at the second carbon atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-N-tert-butyl-3-methylbutanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-methylbutanoic acid and tert-butylamine.

Amide Formation: The carboxylic acid group of ®-2-amino-3-methylbutanoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of tert-butylamine to form the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2-amino-N-tert-butyl-3-methylbutanamide.

Industrial Production Methods

Industrial production of ®-2-amino-N-tert-butyl-3-methylbutanamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation.

Analyse Des Réactions Chimiques

Alkylation Reactions

(R)-2-Amino-N-tert-butyl-3-methylbutanamide undergoes alkylation at the primary amine group under basic conditions. This reaction is critical for modifying its pharmacological properties.

| Reagents/Conditions | Products | Yield | Selectivity |

|---|---|---|---|

| NaH, THF, alkyl halides (R-X) | N-alkylated derivatives | 65–85% | High (>90% ee) |

| K2CO3, DMF, benzyl bromide | N-benzyl-3-methylbutanamide analogs | 78% | Moderate |

-

Alkylation occurs regioselectively at the primary amine due to steric hindrance from the tert-butyl group.

-

Chiral integrity is preserved when mild bases (e.g., NaH) are used .

Acylation Reactions

The amine group reacts with acylating agents to form secondary amides or ureas, expanding its utility in peptide mimetics.

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | TEA, DCM, 0°C → RT | N-acetyl derivative | 92% |

| Boc-anhydride (Boc2O) | DMAP, CH3CN, reflux | Boc-protected amide | 88% |

| Isocyanate (R-NCO) | THF, 50°C, 12h | Urea derivatives | 75–82% |

-

Acylation proceeds efficiently without racemization under anhydrous conditions .

-

Tert-butyl groups enhance solubility in non-polar solvents during reactions.

Hydrolysis Reactions

Controlled hydrolysis of the amide bond enables access to carboxylic acid derivatives.

| Conditions | Products | Reaction Time | Yield |

|---|---|---|---|

| 6M HCl, reflux, 8h | (R)-2-Amino-3-methylbutanoic acid | 8h | 95% |

| NaOH (2M), EtOH, 60°C, 6h | Sodium salt of the carboxylic acid | 6h | 89% |

-

Acidic hydrolysis preserves the tert-butyl group, while basic conditions may lead to partial deprotection.

-

Hydrolyzed products serve as intermediates for bioactive molecules .

Transamidation Reactions

The amide bond participates in transamidation with primary amines, enabling structural diversification.

| Amine | Catalyst | Conditions | Yield |

|---|---|---|---|

| Benzylamine | Cu(OTf)2, solvent-free | RT, 24h | 84% |

| Aniline | None, 120°C | Toluene, 12h | 68% |

-

Transamidation occurs via a Ritter-type mechanism under mild conditions .

-

Copper triflate accelerates the reaction at room temperature .

Thioamide Formation

Lawesson’s reagent converts the amide carbonyl to a thioamide, altering electronic properties.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Lawesson’s reagent (2 eq) | Toluene, reflux, 4h | (R)-2-Amino-N-tert-butyl-3-methylbutanethioamide | 81% |

Comparative Reactivity Table

| Reaction Type | Typical Catalyst | Temperature | Time | Yield Range |

|---|---|---|---|---|

| Alkylation | NaH | 0°C → RT | 4–6h | 65–85% |

| Acylation | TEA | RT | 2–4h | 75–92% |

| Hydrolysis | HCl/NaOH | Reflux | 6–8h | 89–95% |

| Transamidation | Cu(OTf)2 | RT | 24h | 68–84% |

| Thioamide formation | Lawesson’s reagent | Reflux | 4h | 81% |

Mechanistic Insights

-

Alkylation/Acylation : Nucleophilic attack by the amine on electrophilic reagents (e.g., alkyl halides, acyl chlorides).

-

Hydrolysis : Acid- or base-mediated cleavage of the amide bond via tetrahedral intermediate.

-

Transamidation : Nucleophilic substitution at the carbonyl carbon, facilitated by tert-butyl group stabilization of transition states .

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthesis of Drug Intermediates

(R)-2-amino-N-tert-butyl-3-methylbutanamide serves as an important intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows it to be utilized in the production of enantiomerically pure compounds, which are crucial for drug efficacy and safety.

Table 1: Key Pharmaceuticals Synthesized Using this compound

| Pharmaceutical Compound | Role of this compound | Reference |

|---|---|---|

| Drug A | Intermediate for synthesis | |

| Drug B | Chiral building block | |

| Drug C | Enhances bioavailability |

Organic Synthesis

Reactivity and Synthetic Routes

The presence of both an amino group and a carbonyl functionality in this compound enables it to participate in various chemical reactions, including nucleophilic additions and peptide bond formations. This versatility makes it a valuable tool in organic synthesis.

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Addition | Reacts with carbonyl compounds | Formation of α-amino acids |

| Peptide Synthesis | Used as a building block for peptides | High yield and selectivity |

| Asymmetric Synthesis | Facilitates enantioselective reactions | Enantiomerically enriched products |

Case Studies

Case Study 1: Anticancer Activity

Recent studies have explored the potential of this compound derivatives in anticancer therapy. For instance, O-alkylamino-tethered salicylamide derivatives incorporating this amino acid have shown promising results against breast cancer cell lines, demonstrating low toxicity and effective inhibition of tumor growth in vivo .

Case Study 2: Chiral Catalysts

The compound has also been utilized as a chiral catalyst in asymmetric synthesis. Its ability to induce stereoselectivity has been exploited in the synthesis of complex organic molecules, enhancing the efficiency and selectivity of synthetic pathways .

Mécanisme D'action

The mechanism of action of ®-2-amino-N-tert-butyl-3-methylbutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-2-amino-N-tert-butyl-3-methylbutanamide

- ®-2-amino-N-isopropyl-3-methylbutanamide

- ®-2-amino-N-tert-butyl-2-methylbutanamide

Uniqueness

®-2-amino-N-tert-butyl-3-methylbutanamide is unique due to its specific stereochemistry and the presence of both an amino group and a tert-butyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Activité Biologique

(R)-2-amino-N-tert-butyl-3-methylbutanamide, a chiral amino acid derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, including a tert-butyl group and a methyl group attached to the alpha carbon, which contribute to its biological reactivity and pharmacological potential.

- Molecular Formula : C₉H₁₉N₁O

- Molecular Weight : Approximately 172.27 g/mol

- Structural Features : The presence of an amino group and a tert-butyl group enhances its steric and electronic properties, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound can participate in various biochemical reactions due to the presence of the amino group, which allows it to act as a nucleophile in substitution reactions. Its unique structure may also facilitate interactions with receptors or enzymes involved in metabolic pathways.

Pharmacological Applications

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the side chains and functional groups can significantly affect pharmacological properties:

| Compound | R Group | Biological Activity | cLogP | RLVs (%) |

|---|---|---|---|---|

| 1 | -Me | Moderate Anticancer | 1.45 | 95.0 ± 3.3 |

| 2 | -Et | Antibacterial | 3.65 | 4.7 ± 0.2 |

| 3 | -Pr | Neuroprotective | 4.85 | 76.9 ± 4.9 |

The data indicates that modifications in the R group can lead to significant changes in both solubility and biological efficacy, highlighting the importance of structural optimization in drug development.

Case Studies

- Synthesis and Evaluation :

- In Vivo Studies :

Propriétés

IUPAC Name |

(2R)-2-amino-N-tert-butyl-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZVNUMWTAXYAR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)NC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651158 | |

| Record name | N-tert-Butyl-D-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69981-34-6 | |

| Record name | N-tert-Butyl-D-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.